molecular formula C20H22N4O2 B2948477 1-(4-(tert-butyl)phenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea CAS No. 1060246-02-7

1-(4-(tert-butyl)phenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea

Cat. No. B2948477
CAS RN: 1060246-02-7
M. Wt: 350.422
InChI Key: BSOHWQQTZSTKGG-UHFFFAOYSA-N
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Description

1-(4-(tert-butyl)phenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play an important role in the immune response. Therefore, TAK-659 has potential applications in the treatment of various autoimmune diseases and cancers.

Scientific Research Applications

Hydrogen Bonding and Dimerization

The study of ureidopyrimidinones, which share structural motifs with the queried compound, highlights their strong dimerization capabilities via quadruple hydrogen bonding. This property is significant in the solid state and in solution, demonstrating potential applications in creating supramolecular assemblies. The dimerization contributes to the understanding of molecular interactions that could be useful in materials science and nanotechnology for developing new materials with tailored properties (Beijer et al., 1998).

Inhibition of Tyrosine Kinase Activity

Research on derivatives structurally related to the compound of interest has identified their role as inhibitors of specific receptor tyrosine kinases. For instance, certain urea derivatives have been found to significantly inhibit the FGF-1 receptor tyrosine kinase, showing potential as therapeutic agents in diseases where this kinase plays a pivotal role, such as in certain cancers (Batley et al., 1997).

Association with Hydrogen Bonding Counterparts

N-(Pyridin-2-yl),N'-substituted ureas, sharing a common functional group with the queried compound, have been studied for their association with counterparts capable of double and triple hydrogen bonding. This research provides insights into the substituent effects on complexation, crucial for designing molecules with desired binding affinities, which could be applied in drug design and molecular recognition processes (Ośmiałowski et al., 2013).

Antipsoriatic Drug Development

The optimization of similar compounds for inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) has led to the discovery of potent inhibitors with significant antipsoriatic effects in animal models. This research suggests the potential of these compounds in developing new treatments for psoriasis, indicating the therapeutic applications of the compound's structural framework (Li et al., 2016).

Supramolecular Chemistry and Material Science

The ureidopyrimidinone group, related to the chemical structure of interest, serves as a building block for supramolecular chemistry. Its ability to form strong hydrogen bonds can be exploited in designing molecular recognition systems, self-assembling materials, and nanotechnology applications, highlighting the versatility of this chemical motif in scientific research (Bigi et al., 2000).

properties

IUPAC Name

1-(4-tert-butylphenyl)-3-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-13-17(18(25)24-12-6-5-7-16(24)21-13)23-19(26)22-15-10-8-14(9-11-15)20(2,3)4/h5-12H,1-4H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOHWQQTZSTKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)NC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(tert-butyl)phenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea

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